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Compound of Interest

Compound Name: Mebutamate

Cat. No.: B1676126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Mebutamate is a carbamate derivative with anxiolytic, sedative, and antihypertensive

properties.[1][2] First described in a 1959 patent, it has been marketed under trade names

such as Capla and Dormate.[2] This document provides a detailed examination of its chemical

structure, physicochemical properties, and pharmacological profile, intended to serve as a

comprehensive resource for professionals in the field of drug research and development.

Chemical Identity and Structure
Mebutamate, chemically known as [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate, is

a dicarbamate ester.[3] The molecule possesses a stereocenter at the C3 position of the pentyl

backbone, leading to (R)- and (S)-enantiomers.[4][5] The racemic mixture is typically used.[6]

The fundamental structure consists of a 2,3-dimethylpentane core, substituted at the 2-position

with two carbamoyloxymethyl groups. This biscarbamate structure is shared by other

pharmacologically active compounds, including meprobamate and carisoprodol.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1676126?utm_src=pdf-interest
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://en.wikipedia.org/wiki/Mebutamate
https://www.acs.org/molecule-of-the-week/archive/m/mebutamate.html
https://www.acs.org/molecule-of-the-week/archive/m/mebutamate.html
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Mebutamate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HW99E70WE
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI5792M7Y
https://precision.fda.gov/ginas/app/ui/substances/1b687340-75f3-4c51-a23f-70f8f9e37494
https://en.wikipedia.org/wiki/Mebutamate
https://en.wikipedia.org/wiki/Meprobamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl]

carbamate[3]

SMILES CCC(C)C(C)(COC(=O)N)COC(=O)N[1][3]

InChI

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-

8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,

(H2,11,13)(H2,12,14)[1][3]

InChIKey LEROTMJVBFSIMP-UHFFFAOYSA-N[1][3]

CAS Number 64-55-1[3]

Molecular Formula C10H20N2O4[1][3]

Physicochemical Properties
Mebutamate is a white powder with a characteristic odor and a bitter taste.[8] Its

physicochemical properties are summarized in the table below.

Property Value Source

Molecular Weight 232.28 g/mol [3]

Melting Point 77-79 °C [3]

Solubility 1000 mg/L in water [3]

Pharmacological Profile
Mebutamate is classified as a sedative and anxiolytic with antihypertensive effects.[1][9] Its

pharmacological activity is comparable to that of barbiturates, though it is approximately one-

third as potent as secobarbital in its sedative effects.[1][9] Common side effects include

dizziness and headaches.[1][9]

Mechanism of Action
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The primary mechanism of action for mebutamate, like other carbamates, involves the

modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central

nervous system.[1][10][11] It acts as a positive allosteric modulator at the β-subunit of the

GABA-A receptor, a binding site similar to that of barbiturates.[1] This is in contrast to

benzodiazepines, which bind to the α-subunit.[1]

Enhancement of GABAergic neurotransmission leads to an increased influx of chloride ions,

hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal

excitability.[10][11] This inhibitory effect in the central nervous system, particularly in the limbic

system, thalamus, and hypothalamus, is responsible for its anxiolytic and sedative properties.

[8][10][12] The muscle relaxant properties observed with related compounds like meprobamate

are attributed to the depression of polysynaptic reflexes in the spinal cord.[10][11]
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Mechanism of Mebutamate at the GABA-A Receptor.

Pharmacokinetics
Detailed pharmacokinetic studies specifically for mebutamate are not readily available in the

provided search results. However, the pharmacokinetics of the structurally similar drug,

meprobamate, can offer some insights. Meprobamate is well-absorbed orally, reaching peak

plasma concentrations within 1-3 hours.[10][12] It is metabolized in the liver and its metabolites

are excreted in the urine.[13] The half-life of meprobamate ranges from 6 to 17 hours.[10][13]

Experimental Protocols
Specific experimental protocols for the characterization of mebutamate were not found in the

search results. However, standard methodologies for the analysis of similar small molecule
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drugs are applicable.

Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, powdered sample of

mebutamate is packed into a capillary tube and heated at a controlled rate. The temperature

range over which the sample melts is recorded.

Solubility Assessment
The equilibrium solubility of mebutamate in water can be determined by adding an excess

amount of the compound to a known volume of water. The suspension is agitated at a constant

temperature until equilibrium is reached. The saturated solution is then filtered, and the

concentration of mebutamate in the filtrate is determined using a suitable analytical method,

such as High-Performance Liquid Chromatography (HPLC).

GABA-A Receptor Binding Assay
A radioligand binding assay can be employed to determine the affinity of mebutamate for the

GABA-A receptor.

Methodology:

Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g.,

cortex or cerebellum).

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABA-

A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying

concentrations of mebutamate.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid

scintillation counting.

Data Analysis: The concentration of mebutamate that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. This value can be used to calculate the binding affinity

(Ki).
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Workflow for a GABA-A Receptor Binding Assay.

Conclusion
Mebutamate is a carbamate derivative with a well-defined chemical structure and established

sedative, anxiolytic, and antihypertensive properties. Its mechanism of action via positive

allosteric modulation of the GABA-A receptor is shared with other drugs in its class. While

specific, detailed experimental protocols for mebutamate are not extensively published,
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standard pharmaceutical characterization techniques can be readily applied to further

investigate its properties. This guide provides a foundational understanding for researchers and

professionals involved in the development and study of neuropharmacological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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